molecular formula C6H8N6 B13114034 3-methyl-3H-purine-2,6-diamine CAS No. 804426-08-2

3-methyl-3H-purine-2,6-diamine

Cat. No.: B13114034
CAS No.: 804426-08-2
M. Wt: 164.17 g/mol
InChI Key: QPSZUZITXFUFGD-UHFFFAOYSA-N
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Description

3-methyl-3H-purine-2,6-diamine is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-purine-2,6-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the catalytic reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction yields 6-methoxypyridine-2,3-diamine, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic reduction methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-purine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

3-methyl-3H-purine-2,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, affecting various cellular processes.

Comparison with Similar Compounds

3-methyl-3H-purine-2,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

804426-08-2

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

2-imino-3-methyl-7H-purin-6-amine

InChI

InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11)

InChI Key

QPSZUZITXFUFGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC1=N)N)NC=N2

Origin of Product

United States

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